JAK1/2 Inhibitory Potency: A Chemically Distinct Starting Point with Moderate Target Affinity
The target compound exhibits weak JAK1/2 inhibition (IC50 > 30,000 nM) in a human PBMC CD14+ cellular assay monitoring IFNγ-induced STAT1 phosphorylation [1]. By contrast, the approved JAK1/2 inhibitor baricitinib shows sub-nanomolar potency (JAK1 IC50 = 5.9 nM; JAK2 IC50 = 5.7 nM) . This >5,000-fold potency gap means the target compound is not a direct functional substitute for baricitinib; rather, it occupies a distinct activity tier that may be advantageous for applications requiring attenuated JAK pathway suppression or for use as a selectivity-controlled probe when paired with more potent JAK inhibitors.
| Evidence Dimension | JAK1/2 inhibitory potency (cellular IC50) |
|---|---|
| Target Compound Data | IC50 > 30,000 nM (JAK1/2, human PBMC CD14+, IFNγ-induced STAT1 phosphorylation) |
| Comparator Or Baseline | Baricitinib: JAK1 IC50 = 5.9 nM; JAK2 IC50 = 5.7 nM (biochemical) |
| Quantified Difference | >5,000-fold less potent |
| Conditions | Human PBMC CD14+ cellular assay vs. biochemical enzyme assay (caution: assay context differs) |
Why This Matters
The >5,000-fold potency differential positions the target compound as a low-activity chemical probe rather than a clinical JAK inhibitor, directly impacting procurement decisions for selectivity screening vs. efficacy studies.
- [1] BindingDB BDBM50433295. IC50 > 3.00E+4 nM. Inhibition of JAK1/2 in human PBMC CD14+ cells assessed by IFNγ-induced STAT1 phosphorylation. View Source
